

Flumatinib pharmacokinetics half-life Cmax AUC

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Compound Focus: Flumatinib

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Core Pharmacokinetic Parameters of Flumatinib

The following tables summarize the key pharmacokinetic (PK) parameters of **flumatinib** and its major metabolites after single and multiple doses in patients with chronic phase chronic myeloid leukemia (CML-CP) [1].

Table 1: Pharmacokinetic Parameters after a Single Dose

Parameter	Flumatinib 400 mg (n=14)	Flumatinib 600 mg (n=15)	Description
T~max~ (h)	2.0 (median)	2.0 (median)	Time to reach maximum plasma concentration
t~1/2~ (h)	16.0	16.9	Apparent terminal disposition half-life
C~max~ (ng/mL)	Data from graph*	Data from graph*	Maximum measured plasma concentration
AUC~0-t~ (h·ng/mL)	Data from graph*	Data from graph*	Area under the concentration-time curve from 0 to last time point

Parameter	Flumatinib 400 mg (n=14)	Flumatinib 600 mg (n=15)	Description
AUC _{0-∞} (h·ng/mL)	Data from graph*	Data from graph*	Area under the concentration-time curve from 0 to infinity

Table 2: Pharmacokinetic Parameters at Steady-State (after Multiple Doses)

Parameter	Flumatinib 400 mg (n=14)	Flumatinib 600 mg (n=15)	Description
Rac (C _{max})	~4.1-fold	~3.4-fold	Accumulation ratio for C _{max}
Rac (AUC)	~4.1-fold	~3.4-fold	Accumulation ratio for AUC

Note: The exact numerical values for C_{max} and AUC from [1] were not fully detailed in the text but can be observed in the published graphs, which show an approximate dose-proportional increase.

Detailed Experimental Protocols

The core PK data presented above were generated using the following standardized clinical and bioanalytical methods [1].

Clinical Study Design

- **Type:** Open-label, pharmacokinetic study.
- **Population:** 29 patients with CML-CP.
- **Dosing:**
 - **Day 1:** A single oral dose of 400 mg or 600 mg **flumatinib** under fasting conditions.
 - **Days 2-3:** Washout period.
 - **Days 4-11:** Once-daily administration for 8 consecutive days to reach steady state.
- **Blood Sampling (Single Dose):** Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, and 72 hours post-dose.

- **Blood Sampling (Multiple Dose):** Pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72, 96, 120, and 144 hours after the last dose on Day 11.

Bioanalytical Method

- **Technique:** Liquid chromatography tandem mass spectrometry (LC-MS/MS).
- **Analytes: Flumatinib** and its two major metabolites, M1 (N-desmethyl **flumatinib**) and M3 (amide-bond hydrolytic metabolite).
- **Sample Processing:** Blood samples were collected in heparinized tubes, centrifuged, and the plasma was stored at -70°C until analysis.
- **Data Analysis:** PK parameters were calculated using a standard non-compartmental method with R software (version 4.0.2) and the PKNCA package.

Key Factors Influencing Flumatinib Pharmacokinetics

Diet-Drug Interactions

A study in healthy Chinese subjects found that a high-fat diet significantly increases **flumatinib** exposure [2].

- **Impact on Flumatinib:** The geometric mean ratios (fed/fasting) were:
 - **C_{max}**: 281.65% (90% CI: 225.80-351.31%)
 - **AUC_{0-t}**: 167.43% (90% CI: 143.92-194.79%)
- **Impact on Metabolites:** Exposure to the active metabolite M1 also increased, while exposure to M3 decreased or remained similar.
- **Recommendation:** Fasting administration is recommended to minimize variability and potential toxicity [2].

Drug-Drug Interactions

Flumatinib is primarily metabolized by the cytochrome P450 enzyme **CYP3A4** [3].

- **Strong CYP3A4 Inhibitors:** Concomitant use with drugs like **isavuconazole**, ketoconazole, and posaconazole can significantly inhibit **flumatinib** metabolism.

- **Evidence:** A preclinical study showed that isavuconazole increased **flumatinib**'s AUC(0-t) and C~max~ in rats by inhibiting its metabolism, suggesting a potential for clinically significant interactions in humans [3].

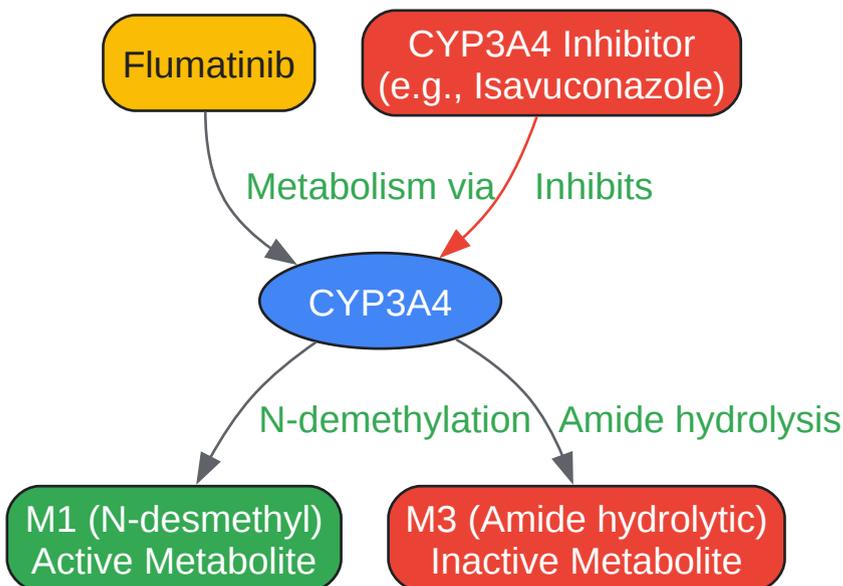
Tissue Distribution

A clinical study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients provided insights into **flumatinib**'s distribution [4]:

- **Concentration Gradient:** **Flumatinib** concentration follows the order **bone marrow > serum > cerebrospinal fluid (CSF)**.
- **Blood-Brain Barrier:** **Flumatinib** was detected in the CSF, indicating a probability to cross the blood-brain barrier, which may be relevant for preventing central nervous system leukemia [4].

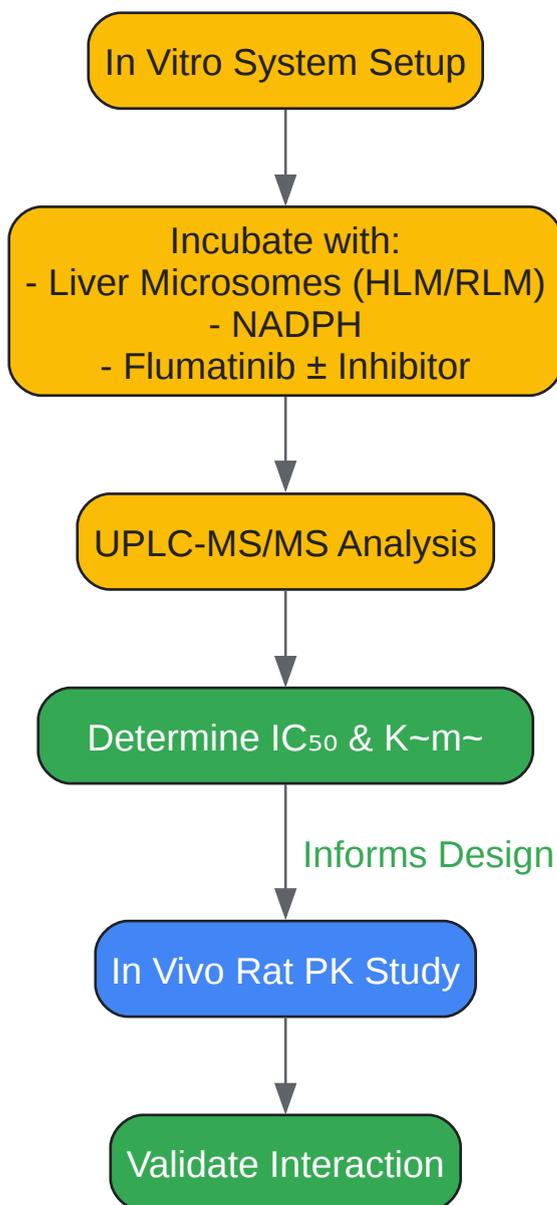
Flumatinib Metabolism and Experimental Workflow

The diagram below illustrates the primary metabolic pathway of **flumatinib** and the key experimental workflow used in drug interaction studies.



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Flumatinib is metabolized by CYP3A4 into active M1 and inactive M3 metabolites.



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Typical workflow for assessing drug interactions, as used in **flumatinib** studies.

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